7-Fluoro-1H-indole-3-carbonitrile
Overview
Description
7-Fluoro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with the viral life cycle .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, potentially inhibiting viral replication .
Biochemical Analysis
Biochemical Properties
7-Fluoro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure of cells to this compound may result in adaptive responses, such as changes in gene expression or cellular metabolism, which can impact the compound’s overall efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, this compound may affect metabolic flux or metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, modulating gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and cyanogen bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate.
Procedure: The 7-fluoroindole is reacted with cyanogen bromide in the presence of the base to form this compound. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include halogenated indoles, nitroindoles, sulfonated indoles, and various substituted indoles with different functional groups.
Scientific Research Applications
7-Fluoro-1H-indole-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1H-indole-3-carboxaldehyde
- 7-Fluoro-1H-indole-3-carboxylic acid
- 7-Fluoro-1H-indole-3-methanol
Uniqueness
7-Fluoro-1H-indole-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical properties and enhance its potential applications in various fields. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
7-fluoro-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDDNNRUAJTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697472 | |
Record name | 7-Fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043601-55-3 | |
Record name | 7-Fluoro-1H-indole-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043601-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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